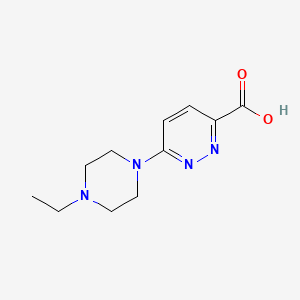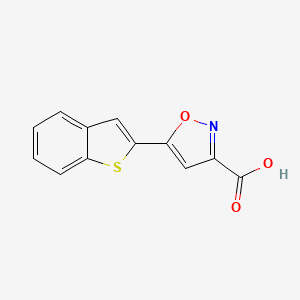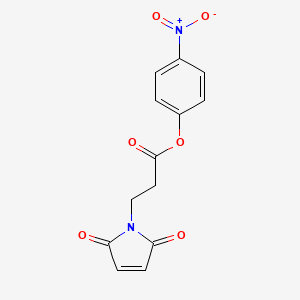
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is a compound that features a nitrophenyl group attached to a propanoate moiety, which is further linked to a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate typically involves the reaction of 4-nitrophenol with 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl group can be targeted by nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products
Nucleophilic substitution: Products include substituted phenyl derivatives.
Reduction: The major product is 4-aminophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate.
Hydrolysis: The products are 4-nitrophenol and 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid.
科学的研究の応用
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound can be used in enzyme assays to study esterases and other hydrolytic enzymes.
Industry: It may be used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, in enzyme assays, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol. This reaction can be monitored spectrophotometrically, providing insights into enzyme activity and kinetics .
類似化合物との比較
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group.
4-Nitrophenyl butyrate: Another ester with a different acyl group.
N-Hydroxysuccinimide esters: These compounds share the succinimide moiety and are commonly used in bioconjugation reactions.
Uniqueness
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is unique due to the presence of both the nitrophenyl and the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in various applications .
特性
分子式 |
C13H10N2O6 |
|---|---|
分子量 |
290.23 g/mol |
IUPAC名 |
(4-nitrophenyl) 3-(2,5-dioxopyrrol-1-yl)propanoate |
InChI |
InChI=1S/C13H10N2O6/c16-11-5-6-12(17)14(11)8-7-13(18)21-10-3-1-9(2-4-10)15(19)20/h1-6H,7-8H2 |
InChIキー |
GMOWQUYHVFFGHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)
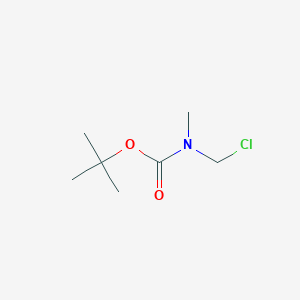
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
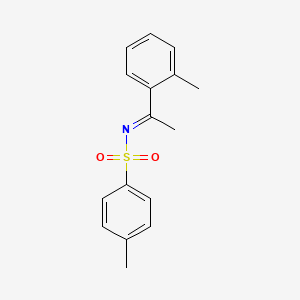
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
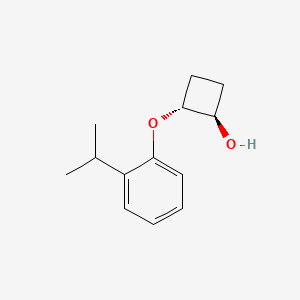
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)
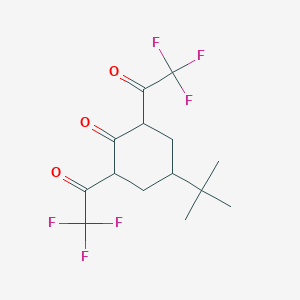
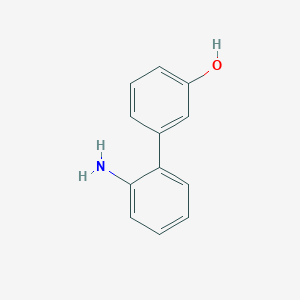
![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
